molecular formula C17H20N6OS B3008695 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-methylthiophene-2-carbonyl)-1,4-diazepane CAS No. 2320178-36-5

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-methylthiophene-2-carbonyl)-1,4-diazepane

Cat. No.: B3008695
CAS No.: 2320178-36-5
M. Wt: 356.45
InChI Key: OEYXHVBCWHACCT-UHFFFAOYSA-N
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Description

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-methylthiophene-2-carbonyl)-1,4-diazepane is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazole ring fused with a pyridazine ring, a diazepane ring, and a thiophene moiety. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Scientific Research Applications

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-methylthiophene-2-carbonyl)-1,4-diazepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-methylthiophene-2-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It may influence various signaling pathways, including those involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-methylthiophene-2-carbonyl)-1,4-diazepane stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS/c1-12-10-14(25-11-12)17(24)22-7-3-6-21(8-9-22)16-5-4-15-19-18-13(2)23(15)20-16/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYXHVBCWHACCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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